ethyl 4-[benzyl(methyl)amino]-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 4-[benzyl(methyl)amino]-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine-6-carboxylate is a complex heterocyclic compound that belongs to the class of oxazolo[5,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring an oxazole ring fused to a pyrimidine ring, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[benzyl(methyl)amino]-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine-6-carboxylate typically involves multi-step reactions. One common method includes the condensation of 2-amino-4-aryl-3-cyano-6-methyl-4H-pyran-5-carboxylic acid ethyl ester with appropriate reagents to form the desired oxazolo[5,4-d]pyrimidine scaffold . The reaction conditions often require the use of bases or acids as catalysts, and the process may be accelerated by heat or light .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Solvent-free methods and the use of environmentally friendly reagents are often preferred to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[benzyl(methyl)amino]-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the heterocyclic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolo[5,4-d]pyrimidine derivatives with additional functional groups, while reduction may lead to the formation of reduced analogs .
Scientific Research Applications
Ethyl 4-[benzyl(methyl)amino]-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-[benzyl(methyl)amino]-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit cyclin-dependent kinases (CDKs) in cancer cells, leading to cell cycle arrest and apoptosis . The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Ethyl 4-[benzyl(methyl)amino]-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK inhibitory activity.
Pyrimido[1,2-a]benzimidazoles: Studied for their pharmacological use.
Nitroazolo[1,5-a]pyrimidines: Investigated for their antiviral properties.
The uniqueness of this compound lies in its specific structural features and the potential for diverse biological activities .
Biological Activity
Ethyl 4-[benzyl(methyl)amino]-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine-6-carboxylate, also known as PAT1inh-A0030, is a compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological evaluation, and mechanisms of action based on current research findings.
Chemical Structure and Properties
The chemical formula for this compound is C17H18N4O3 with a molecular weight of 314.35 g/mol. The structure features a pyrimidine core fused with an oxazole ring, which is significant for its biological activity.
Antiproliferative Activity
Research has demonstrated that this compound exhibits notable antiproliferative effects against various cancer cell lines. In vitro studies have shown that the compound can inhibit cell growth effectively:
- MCF-7 (Breast Cancer) : IC50 = 18.28 µg/mL
- MDA-MB-231 (Triple-Negative Breast Cancer) : IC50 = 17.83 µg/mL
These values indicate that the compound is a potent inhibitor of tumor cell proliferation, suggesting its potential use in cancer therapy .
The primary mechanism through which this compound exerts its biological effects appears to involve the inhibition of key enzymes involved in nucleotide synthesis. Specifically, it has been noted to act as a dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), both of which are critical in the folate metabolism pathway essential for DNA synthesis and repair .
Study 1: Synthesis and Evaluation
In a study aimed at synthesizing various derivatives of pyrimidine compounds, this compound was evaluated alongside other classical antifolates. The results indicated that this compound had superior potency compared to traditional agents like pemetrexed and methotrexate in inhibiting TS and DHFR .
Study 2: Cytotoxicity Assays
Another investigation assessed the cytotoxicity of this compound using various cell lines. The findings revealed that the compound displayed significant cytotoxic effects with IC50 values comparable to leading anticancer drugs. The study highlighted its potential as a candidate for further development in oncology .
Data Summary
Cell Line | IC50 (µg/mL) | Mechanism |
---|---|---|
MCF-7 | 18.28 | Inhibition of TS and DHFR |
MDA-MB-231 | 17.83 | Inhibition of TS and DHFR |
BALB 3T3 | >4000 | Low cytotoxicity |
Properties
Molecular Formula |
C17H18N4O3 |
---|---|
Molecular Weight |
326.35 g/mol |
IUPAC Name |
ethyl 4-[benzyl(methyl)amino]-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C17H18N4O3/c1-4-23-17(22)14-18-15(13-11(2)20-24-16(13)19-14)21(3)10-12-8-6-5-7-9-12/h5-9H,4,10H2,1-3H3 |
InChI Key |
QTVIOFDSQRMUBD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=C2C(=NOC2=N1)C)N(C)CC3=CC=CC=C3 |
Origin of Product |
United States |
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